

Application Notes and Protocols: MAB-CHMINACA-d4 in Forensic Toxicology

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Compound of Interest

Compound Name: MAB-CHMINACA-d4

Cat. No.: B1163302

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Introduction

MAB-CHMINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous forensic toxicology cases worldwide. Due to its high potency and rapid metabolism, the detection and quantification of MAB-CHMINACA and its metabolites in biological specimens are crucial for forensic investigations. **MAB-CHMINACA-d4**, a deuterated analog of MAB-CHMINACA, serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry. Its use corrects for matrix effects and variations in sample preparation and instrument response, ensuring accurate and reliable results.

These application notes provide a comprehensive overview of the use of **MAB-CHMINACA-d4** in forensic toxicology casework, including detailed experimental protocols for sample preparation and analysis, quantitative data from published case studies, and a diagram of the metabolic pathway of MAB-CHMINACA.

Quantitative Data from Forensic Casework

The following table summarizes quantitative findings of MAB-CHMINACA and its major metabolites in various biological matrices from forensic toxicology casework. The use of a deuterated internal standard like **MAB-CHMINACA-d4** is critical for the accuracy of these measurements.

Biological Matrix	Analyte	Concentration Range (ng/mL or ng/g)	Reference
Urine	MAB-CHMINACA	Not Detected	[1]
Urine	MAB-CHMINACA 4-hydroxycyclohexylmethyl metabolite (M1)	2.17 ± 0.15	[1]
Urine	MAB-CHMINACA dihydroxy (4-hydroxycyclohexylmethyl and tert-butylhydroxyl) metabolite (M11)	10.2 ± 0.3	[1]
Blood	MAB-CHMINACA	0.1 - 156	[2]
Tissues (e.g., liver, brain)	MAB-CHMINACA	6.1 - 156 µg/L or µg/kg	[2]

Experimental Protocols

The following protocols are based on validated methods published in forensic toxicology literature for the analysis of MAB-CHMINACA using a deuterated internal standard.

Protocol 1: Analysis of MAB-CHMINACA and its Metabolites in Urine by LC-MS/MS

This protocol describes the solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of MAB-CHMINACA and its metabolites from urine samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

- To 1 mL of urine, add 10 µL of **MAB-CHMINACA-d4** internal standard solution (100 ng/mL in methanol).

- Vortex the sample for 10 seconds.
- Add 1 mL of acetate buffer (pH 5).
- Vortex again for 10 seconds.
- Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 2 mL of 2% formic acid in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

- Liquid Chromatograph: Agilent 1290 Infinity UHPLC system or equivalent.
- Mass Spectrometer: Agilent 6550 iFunnel QTOF mass spectrometer or a triple quadrupole mass spectrometer.[3]
- Column: A suitable reversed-phase column, such as a C18 or biphenyl column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.[3]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
- Gradient:
 - 0-1 min: 95% A

- 1-8 min: Linear gradient to 5% A
- 8-10 min: Hold at 5% A
- 10.1-12 min: Return to 95% A
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:

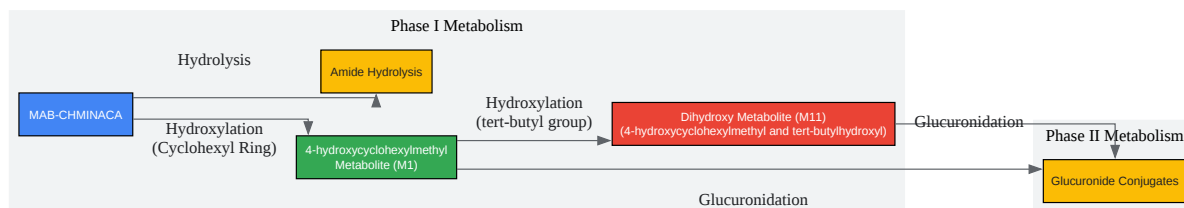
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
MAB-CHMINACA	371.2	244.1, 145.1	20, 35
MAB-CHMINACA-d4	375.2	248.1, 145.1	20, 35
M1 Metabolite	387.2	244.1, 121.1	25, 40
M11 Metabolite	403.2	385.2, 244.1	25, 40

3. Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard (**MAB-CHMINACA-d4**) versus the concentration of the calibrators.

Metabolic Pathway of MAB-CHMINACA

MAB-CHMINACA undergoes extensive metabolism in the human body, primarily through oxidation and hydrolysis. The major metabolic transformations occur on the cyclohexylmethyl and tert-butyl moieties. The detection of its metabolites is often crucial in forensic cases as the parent compound may be rapidly cleared from the body.[1][2]

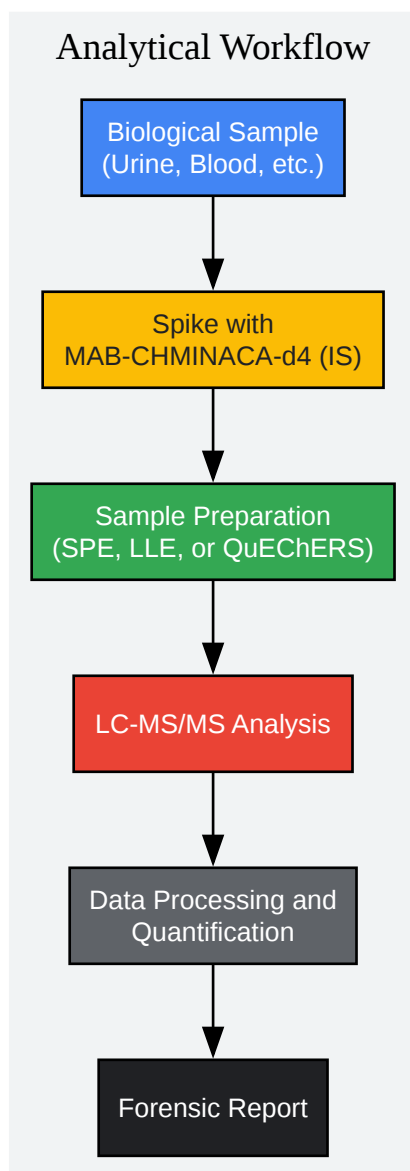


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Caption: Metabolic pathway of MAB-CHMINACA.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of MAB-CHMINACA in forensic toxicology casework, emphasizing the role of the deuterated internal standard.



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